2-(trans-4-Aminocyclohexyl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminocyclohexyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGMKNUWVITXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693162 | |

| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899806-45-2 | |

| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-(4-Amino-cyclohexyl)-propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-(trans-4-Aminocyclohexyl)propan-2-ol

Abstract

This document provides a comprehensive technical overview of 2-(trans-4-Aminocyclohexyl)propan-2-ol (CAS No. 899806-45-2), a key bifunctional building block in modern medicinal chemistry. Possessing both a primary amine and a tertiary alcohol on a rigid cyclohexyl scaffold, this molecule offers unique stereochemical and physicochemical properties. This guide delves into its chemical identity, physical and spectroscopic properties, established synthetic routes, and core reactivity principles. Furthermore, it highlights its emerging role as a crucial intermediate in the synthesis of high-value therapeutic agents, such as the PIM kinase inhibitor TP-3654, and provides practical, field-tested insights for its safe handling and application in a research and development setting.

Chemical Identity and Molecular Structure

This compound is a disubstituted cyclohexane derivative characterized by a trans stereochemical relationship between the amino group and the 2-hydroxypropan-2-yl group. This specific spatial arrangement is critical for its utility in drug design, as it rigidly orients the functional groups, influencing binding interactions with biological targets.

-

IUPAC Name: this compound[1]

-

Molecular Weight: 157.26 g/mol [2]

-

Synonyms: trans-2-(4-Aminocyclohexyl)-2-hydroxypropane, 2-((1r,4r)-4-aminocyclohexyl)propan-2-ol[1][3][4]

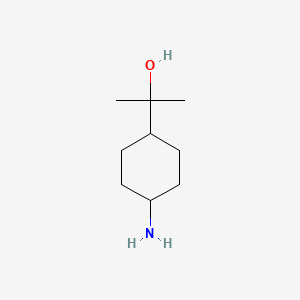

Molecular Structure Diagram

The diagram below illustrates the chair conformation of the molecule, emphasizing the equatorial positions of both the amine and the bulky propan-2-ol substituents, which is the most stable conformation.

Caption: Structure of this compound.

Physicochemical Properties

The physical properties of this compound are consistent with a small, functionalized organic molecule. Its solid state at room temperature and moderate predicted boiling point are dictated by the presence of strong intermolecular hydrogen bonding afforded by the amine and alcohol groups.

| Property | Value | Source |

| Appearance | White to off-white solid | [4][5] |

| Boiling Point (Predicted) | 240.2 ± 13.0 °C | [5][6] |

| Density (Predicted) | 0.975 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 15.18 ± 0.29 (Alcoholic Proton) | [5][6] |

| Storage Temperature | 2-8°C, protect from light | [5][6] |

Spectroscopic Profile (Anticipated)

While specific spectra are proprietary to individual laboratories, the structure of this compound allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would be characterized by broad signals for the amine (-NH₂) and hydroxyl (-OH) protons. The protons on the cyclohexane ring would appear as complex multiplets. Two sharp singlets in the upfield region (approx. 1.0-1.2 ppm) would correspond to the six equivalent protons of the two methyl groups on the tertiary alcohol.

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the alcohol (approx. 70-75 ppm), the two equivalent methyl carbons (approx. 25-30 ppm), and multiple signals for the cyclohexyl ring carbons, with the carbon attached to the amine appearing around 45-50 ppm.

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch (approx. 3300-3400 cm⁻¹), N-H stretching from the primary amine (two bands, approx. 3280-3350 cm⁻¹), and C-H stretching (approx. 2850-2950 cm⁻¹). An N-H bend (approx. 1600 cm⁻¹) would also be prominent.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 157. The spectrum would likely show a prominent fragment from the loss of a methyl group (m/z = 142) and a base peak corresponding to the loss of the propan-2-ol side chain.

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and scalable approach involves the use of a protected aminocyclohexane derivative, followed by the addition of the propan-2-ol moiety and subsequent deprotection.

Causality in Synthesis: The choice of a dibenzyl-protected amine is strategic. Benzyl groups are robust and non-reactive to Grignard reagents, yet they can be cleanly removed under mild hydrogenolysis conditions, which do not affect the tertiary alcohol.

Typical Synthetic Workflow

Caption: A common synthetic pathway for the target compound.[7]

Protocol: Synthesis of this compound

This protocol is a representation of the process described in the literature[7].

-

Grignard Reaction:

-

To a solution of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate in anhydrous THF under a nitrogen atmosphere at 0°C, add an excess (approx. 2.2 equivalents) of Methylmagnesium Bromide (MeMgBr) solution dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product into an organic solvent like Ethyl Acetate (EtOAc).

-

Isolate the intermediate, 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol, via standard workup procedures.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the protected intermediate in Methanol (MeOH), often with a small amount of methanolic ammonia to prevent catalyst poisoning.

-

Add a catalytic amount of Pearlman's catalyst (Pd(OH)₂ on carbon).

-

Stir the mixture under a hydrogen gas atmosphere (e.g., 50 psi) at an elevated temperature (e.g., 50°C) for an extended period (48-72 hours) until TLC or LCMS indicates complete reaction.

-

Filter off the catalyst through a pad of Celite.

-

Concentrate the filtrate in vacuo.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient elution system, such as Dichloromethane (DCM) and Methanol (MeOH), often with a small percentage of ammonia to ensure the product elutes effectively and does not streak.

-

Applications in Drug Development

The primary value of this compound lies in its role as a versatile intermediate for pharmaceutical synthesis.[2][7] Its bifunctional nature allows it to serve as a molecular scaffold, connecting different pharmacophoric elements.

-

PIM Kinase Inhibitors: The most prominent application is in the synthesis of TP-3654, a second-generation, orally available inhibitor of PIM kinases.[2][7] PIM kinases are implicated in various cancers, making them a significant therapeutic target. In this context, the primary amine of the title compound is used to form a crucial linkage to the core heterocyclic structure of the inhibitor.

-

Scaffolding in Medicinal Chemistry: The rigid trans-cyclohexyl core provides a defined spatial orientation for substituents, which is a highly desirable feature in rational drug design. This helps to reduce the entropic penalty upon binding to a target protein and allows for precise probing of binding pockets. The amine provides a convenient handle for amide bond formation, sulfonylation, or reductive amination, while the tertiary alcohol can act as a hydrogen bond donor or acceptor.

Safety, Handling, and Toxicology

As a research chemical, this compound must be handled with appropriate care.

-

GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314).[1][6] Other potential hazards include being harmful if swallowed or inhaled (H302, H332) and causing skin and eye irritation (H315, H319).[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this material.[6] Work in a well-ventilated fume hood.

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Skin: Remove contaminated clothing immediately. Rinse skin with water/shower. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous chemical waste.

References

- 1. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]

- 3. 2-(trans-4-Aminocyclohexyl)-2-propanol; 2-(4-aminocyclohexyl)-2-propanol; trans-2-(4-Amino-cyclohexyl)-propan-2-ol; 2-(4-azanylcyclohexyl)propan-2-ol; trans-2-(4-Aminocyclohexyl)-2-hydroxypropane | Chemrio [chemrio.com]

- 4. This compound | 899806-45-2 [amp.chemicalbook.com]

- 5. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. This compound | 899806-45-2 [m.chemicalbook.com]

- 8. achmem.com [achmem.com]

An In-depth Technical Guide to the Structural Analysis of 2-(trans-4-Aminocyclohexyl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist

Foreword: A Molecule of Growing Importance

2-(trans-4-Aminocyclohexyl)propan-2-ol is a key pharmaceutical intermediate whose precise structural integrity is paramount.[1][2] Its primary application lies in the synthesis of advanced therapeutic agents, such as the PIM Kinase Inhibitor TP-3654, a compound with significant potential in oncology.[1][2] The stereochemistry of the cyclohexane ring—specifically the trans configuration of the amino and 2-hydroxypropyl substituents—is critical for its intended biological activity and downstream synthetic success. This guide provides a comprehensive framework for the definitive structural elucidation of this molecule, grounded in first-principles analytical chemistry and field-proven methodologies. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a robust and self-validating approach to quality control and characterization.

Physicochemical and Molecular Profile

A foundational understanding of a molecule's basic properties is the first step in any analytical workflow. These parameters influence solvent selection, chromatographic behavior, and the choice of ionization techniques in mass spectrometry.

| Property | Value | Source |

| CAS Number | 899806-45-2 | [1][2][3] |

| Molecular Formula | C₉H₁₉NO | [1][4] |

| Molecular Weight | 157.26 g/mol | [1][4] |

| Appearance | White to off-white solid | [2][3] |

| Predicted Boiling Point | 240.2 ± 13.0 °C | [3][5] |

| Predicted Density | 0.975 ± 0.06 g/cm³ | [3][5] |

| Predicted pKa | 15.18 ± 0.29 (for the alcohol) | [3][5] |

| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [3][6] |

Synthesis Context: Understanding the Origin

The documented synthesis of this compound provides critical context for potential impurities or isomeric variants.[2][7] A common route involves a two-step process that begins with a protected trans-cyclohexanecarboxylate derivative.

Caption: A simplified two-step synthesis of the target compound.[2][7]

Expert Insight: The primary analytical challenges arising from this synthesis are:

-

Stereochemical Fidelity: Ensuring the trans configuration is maintained throughout the synthesis. The presence of the cis-isomer is a critical impurity to screen for.

-

Incomplete Deprotection: Residual benzyl or dibenzyl-protected intermediates could be present.

-

Solvent Residues: Methanol from the final step is a common process-related impurity that must be removed prior to analysis.

The Integrated Structural Analysis Workflow

No single technique provides a complete picture. A multi-faceted approach is required, where the results from each analysis corroborate the others, leading to an unambiguous structural assignment.

Caption: The logical workflow for comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides definitive information on the carbon-hydrogen framework and, crucially for this molecule, the relative stereochemistry of the cyclohexane ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. The sample must be thoroughly dried under high vacuum to remove residual solvents.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. For enhanced resolution of N-H and O-H protons, or if solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY) on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

Expected ¹H NMR Spectral Features (in CDCl₃)

The key to confirming the trans stereochemistry lies in the coupling constants of the protons on the cyclohexane ring, which exists predominantly in a chair conformation.[8] In the most stable trans-1,4-disubstituted chair, both the amino and the 2-hydroxypropyl groups occupy equatorial positions to minimize steric hindrance.[8][9]

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration | Key Insights |

| -C(CH₃)₂ | 1.1 - 1.2 | Singlet (s) | 6H | Two equivalent methyl groups confirm the propan-2-ol moiety. |

| Cyclohexyl (axial) | 1.2 - 1.4 | Multiplet (m) | 4H | Shielded (upfield) protons on the ring. |

| Cyclohexyl (equatorial) | 1.8 - 2.0 | Multiplet (m) | 4H | Deshielded (downfield) protons on the ring. |

| -OH, -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 3H | Exchangeable protons; position and shape are concentration/solvent dependent. |

| CH-C(CH₃)₂OH | 1.4 - 1.6 | Multiplet (m) | 1H | Methine proton at C1. |

| CH-NH₂ | 2.6 - 2.8 | Multiplet (m) | 1H | Methine proton at C4, deshielded by the adjacent nitrogen. |

Trustworthiness Check - Confirming the trans Isomer: The methine protons at C1 and C4 are axial in the preferred diequatorial chair conformation. They will therefore exhibit large trans-diaxial couplings (J ≈ 10-13 Hz) to their adjacent axial neighbors. The presence of a multiplet for the C4 proton (δ ≈ 2.6-2.8 ppm) with at least one large coupling constant is a hallmark of the trans isomer. The cis-isomer would be forced to have one axial and one equatorial substituent, leading to significantly different and smaller coupling constants for the corresponding methine proton.

Expected ¹³C NMR Spectral Features (in CDCl₃)

Due to the molecule's symmetry, fewer than 9 carbon signals are expected.

| Carbon Assignment | Approx. δ (ppm) | Key Insights |

| -C(CH₃)₂ | 25 - 30 | The two equivalent methyl carbons. |

| Cyclohexyl C2, C6 | 30 - 35 | Equivalent carbons adjacent to C1. |

| Cyclohexyl C3, C5 | 35 - 40 | Equivalent carbons adjacent to C4. |

| CH-NH₂ (C4) | 45 - 50 | Methine carbon attached to the amino group. |

| CH-C(CH₃)₂OH (C1) | 50 - 55 | Methine carbon attached to the propan-2-ol group. |

| C(CH₃)₂OH | 70 - 75 | Quaternary carbon of the propan-2-ol group. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry provides the definitive molecular weight and, through fragmentation analysis, corroborates the proposed structure.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire data in positive ion mode. The primary amine is readily protonated.

-

MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Mass Spectral Data

-

High-Resolution Mass: The primary goal is to observe the protonated molecular ion, [M+H]⁺.

-

Calculated m/z for [C₉H₁₉NO + H]⁺: 158.1545

-

Expertise: A measured mass within 5 ppm of the calculated value provides high confidence in the elemental composition, C₉H₁₉NO.

-

-

Key Fragmentation Pathways: The MS/MS spectrum will reveal characteristic cleavages.

-

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z 140.1439.

-

Alpha-Cleavage: The bond between C1 and the propan-2-ol group can cleave, but the most characteristic fragmentation for amines is alpha-cleavage adjacent to the nitrogen.[10] This is less likely to be the primary fragmentation pathway for the molecular ion in ESI but can be informative.

-

Loss of a Methyl Radical ([M+H - •CH₃]⁺): Fragmentation of the tertiary alcohol moiety can lead to a peak at m/z 142.1232.

-

X-ray Crystallography: The Unambiguous Gold Standard

For absolute and unambiguous proof of stereochemistry and conformation, single-crystal X-ray diffraction is the ultimate authority.[11][12] While not always necessary for routine batch release, it is essential for the initial characterization of a reference standard.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Growing suitable single crystals is the most challenging step. Slow evaporation of a saturated solution is a common method. Solvents to explore include ethyl acetate, isopropanol, or a mixture of hexane and ethyl acetate.

-

Crystal Mounting: A well-formed crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the electron density map and refine the atomic positions, yielding a precise 3D model of the molecule.

Expected Outcome: The crystal structure would unequivocally show the cyclohexane ring in a chair conformation with both the amino group and the 2-hydroxypropyl group in equatorial positions, confirming the trans-1,4-disubstitution.

Conclusion: A Synthesis of Analytical Evidence

The structural elucidation of this compound is a clear example of synergistic analytical science. High-resolution mass spectrometry confirms the elemental formula. ¹³C NMR confirms the carbon skeleton. Finally, ¹H NMR, through the analysis of chemical shifts and, most importantly, proton-proton coupling constants, confirms the connectivity and validates the critical trans relative stereochemistry. For an unimpeachable reference standard, X-ray crystallography provides the definitive and final proof. This rigorous, multi-technique workflow ensures that this vital pharmaceutical intermediate meets the exacting structural requirements for the development of next-generation therapeutics.

References

- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]

- 2. This compound | 899806-45-2 [m.chemicalbook.com]

- 3. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. synchrotron.org.pl [synchrotron.org.pl]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(trans-4-Aminocyclohexyl)propan-2-ol

Foreword: Understanding the Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of all chemical entities, from the final active pharmaceutical ingredient (API) down to its synthetic intermediates, is not merely a regulatory requirement but a fundamental cornerstone of success. The journey from a promising molecule to a safe and effective therapeutic is paved with meticulous characterization, ensuring purity, stability, and predictable behavior. This guide is dedicated to providing researchers, scientists, and drug development professionals with a detailed technical overview of the physicochemical properties of 2-(trans-4-Aminocyclohexyl)propan-2-ol, a key intermediate in the synthesis of advanced therapeutic agents such as the PIM Kinase Inhibitor TP-3654.[1]

The trans-stereoisomer of this substituted cyclohexylamine is of particular interest due to its defined three-dimensional structure, which is crucial for its intended role in the synthesis of highly specific and potent kinase inhibitors. This document will delve into the known and predicted properties of this compound, and where experimental data is not publicly available, it will provide robust, field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, reflecting the rigorous standards of the pharmaceutical industry.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the starting point for all subsequent characterization. This compound is a bifunctional molecule featuring a primary amine and a tertiary alcohol, which dictate its chemical reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 899806-45-2 | [2] |

| Molecular Formula | C₉H₁₉NO | [1] |

| Molecular Weight | 157.26 g/mol | [1] |

| Canonical SMILES | CC(C)(C1CCC(CC1)N)O | [2] |

| InChIKey | IUGMKNUWVITXNR-UHFFFAOYSA-N | [2] |

The trans-configuration of the cyclohexyl ring, where the amino and the 2-hydroxypropan-2-yl groups are on opposite sides of the ring, is a critical stereochemical feature. This is often achieved and confirmed through stereospecific synthesis and analytical techniques such as NMR spectroscopy.

Structural Elucidation: The Role of NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules.[3] For this compound, both ¹H and ¹³C NMR would be employed.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is crucial for determining the molecular weight of a compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a synthetic intermediate are critical for process development, formulation, and ensuring the quality of the final API. The following table summarizes the available predicted and any known experimental data for this compound.

| Property | Value | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Not available (experimental) | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 240.2 ± 13.0 °C (Predicted) | Computational |

| Density | 0.975 ± 0.06 g/cm³ (Predicted) | Computational |

| pKa | 15.18 ± 0.29 (Predicted, for the alcohol) | Computational |

| pKa | ~10-11 (Estimated, for the amine) | Chemical Analogy |

| Solubility | Not available (experimental) | Various methods |

Melting Point and Thermal Analysis

The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range suggests high purity. Differential Scanning Calorimetry (DSC) is the standard method for its determination.

Acidity and Basicity: pKa Determination

The pKa values of the amino and hydroxyl groups are critical for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, reactivity, and chromatographic behavior. The amine is expected to be basic, while the tertiary alcohol is very weakly acidic.

Solubility Profile

The solubility of an intermediate is crucial for its purification and for designing reaction conditions. The presence of both a polar amino group and a hydroxyl group, along with a significant nonpolar hydrocarbon backbone, suggests a complex solubility profile.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Protocol for Structure Verification by NMR Spectroscopy

Objective: To confirm the chemical structure and stereochemistry of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent is critical to avoid exchange of the amine and hydroxyl protons if their signals are of interest.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key expected signals include:

-

Singlets for the two methyl groups of the propan-2-ol moiety.

-

Multiplets for the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 will be indicative of their relative stereochemistry (axial vs. equatorial).

-

A broad singlet for the amine (NH₂) protons.

-

A singlet for the hydroxyl (OH) proton.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The number of signals will confirm the number of unique carbon atoms in the molecule.

-

-

2D NMR (COSY and HSQC/HMBC):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks, confirming the connectivity within the cyclohexyl ring.

-

Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This will provide unambiguous assignment of all carbon and proton signals.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the coupling constants in the ¹H NMR to infer the stereochemistry of the substituents on the cyclohexane ring. A large trans-diaxial coupling constant for the proton at C1 would be expected for the trans isomer.

Causality behind Experimental Choices: The use of a combination of 1D and 2D NMR techniques provides a comprehensive and unambiguous structural elucidation. The choice of deuterated solvent can be manipulated to either observe or exchange labile protons (NH₂ and OH), providing further structural information.

Protocol for Molecular Weight Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Ionization Technique Selection: Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of the basic amino group, which can be easily protonated to form a pseudomolecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Mass Spectrometry Analysis:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Observe the mass-to-charge ratio (m/z) of the most abundant ion. For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 158.27.

-

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The measured accurate mass should be within a few parts per million (ppm) of the calculated theoretical mass for C₉H₂₀NO⁺.

Causality behind Experimental Choices: ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule. The addition of acid ensures efficient ionization. HRMS provides a much higher level of confidence in the molecular formula compared to low-resolution MS.

Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents, such as water, buffered aqueous solutions (e.g., pH 4, 7, 9), ethanol, methanol, acetone, and dichloromethane.

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is essential.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent and does not adsorb the analyte.

-

-

Quantification:

-

Dilute the filtered supernatant to a concentration within the linear range of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Analyze the diluted supernatant and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Causality behind Experimental Choices: The shake-flask method is a gold-standard technique for determining equilibrium solubility. Using a range of solvents and pH values provides a comprehensive understanding of the compound's solubility behavior, which is critical for downstream applications. HPLC is a robust and widely used technique for the quantification of organic molecules.

Protocol for pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of the amine group of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if the compound's solubility in water is low.

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

-

-

Titration Procedure:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Causality behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable groups. Titrating the basic amine with a strong acid allows for the direct measurement of the equilibrium constant for its protonation.

Stability and Storage

Based on supplier information, this compound should be stored at 2-8°C and protected from light.[1] This suggests that the compound may be sensitive to higher temperatures and light, which could lead to degradation. Formal stability studies under various conditions (e.g., temperature, humidity, light, and in different solvents) would be necessary to establish its shelf life and appropriate handling procedures in a GMP environment.

Conclusion

This compound is a key building block in the synthesis of important pharmaceutical compounds. A thorough understanding of its physicochemical properties is paramount for its effective use in a research and development setting. While some properties are predicted computationally, this guide provides a framework and detailed protocols for their experimental determination. The application of these robust analytical techniques will ensure the quality, purity, and consistent performance of this intermediate, ultimately contributing to the successful development of new medicines.

References

- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]

- 2. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Mass Spectrometry of 2-(trans-4-Aminocyclohexyl)propan-2-ol

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-(trans-4-Aminocyclohexyl)propan-2-ol, a key intermediate in pharmaceutical synthesis.[1] As a molecule possessing both a primary amine and a tertiary alcohol functional group on a cyclohexane scaffold, its analysis presents unique challenges and opportunities for structural elucidation. This document outlines optimal analytical strategies, from sample preparation and ionization source selection to the detailed interpretation of fragmentation patterns observed via high-resolution mass spectrometry. We will explore the causal relationships behind experimental choices, ensuring a robust and reproducible analytical workflow for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C9H19NO, Molecular Weight: 157.26 g/mol ) is a critical building block in medicinal chemistry.[1][2][3] Its structural integrity and purity are paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as the definitive technique for confirming the molecular weight and deducing the structure of such small molecules. This guide will delve into the nuanced application of modern mass spectrometry to this specific analyte, providing a framework for its comprehensive characterization.

The molecule's structure, featuring a basic amino group and a labile tertiary alcohol, dictates its behavior within the mass spectrometer. The primary amine is readily protonated, making it amenable to soft ionization techniques like Electrospray Ionization (ESI), while the tertiary alcohol is prone to neutral loss of water, a key indicator in its fragmentation spectrum.[4][5][6] Understanding these intrinsic properties is the foundation for developing a scientifically sound analytical method.

Foundational Strategy: Instrumentation and Sample Preparation

The selection of appropriate instrumentation and a meticulous sample preparation protocol are the bedrock of any successful mass spectrometry experiment. These initial choices directly impact data quality, sensitivity, and reproducibility.[7]

Choosing the Right Tool: Ionization and Mass Analyzer

For a molecule like this compound, which possesses a polar, basic primary amine, Electrospray Ionization (ESI) is the superior choice for generating protonated molecular ions, [M+H]⁺.[8][9] ESI is a soft ionization technique that is ideal for polar compounds, minimizing in-source fragmentation and preserving the molecular ion.[9][10]

Alternatively, Atmospheric Pressure Chemical Ionization (APCI) could be considered. APCI is well-suited for less polar and thermally stable compounds of low to medium molecular weight.[11][12][13] While our analyte is polar, APCI can be a robust alternative, particularly when coupled with nonpolar mobile phases in liquid chromatography.[11][14]

For the mass analyzer, a high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer is highly recommended.[15][16][17][18][19] These instruments provide:

-

High Mass Accuracy: Allowing for the confident determination of elemental composition.[15]

-

High Resolution: Enabling the separation of isobaric interferences from the analyte signal.[16][20]

-

MS/MS Capability: Crucial for structural elucidation through collision-induced dissociation (CID) of the precursor ion.[15][19]

The combination of a quadrupole for precursor ion selection and a TOF or Orbitrap analyzer for high-resolution detection offers a powerful platform for both qualitative and quantitative analysis.[15][19][21][22][23]

The Critical First Step: Sample Preparation Protocol

A clean sample is essential for high-quality mass spectrometry data.[7] The goal of sample preparation is to ensure the analyte is in a suitable solvent at an appropriate concentration, free from interfering matrix components like salts.[24][25]

Step-by-Step Protocol for Sample Preparation:

-

Initial Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of approximately 1 mg/mL.[24]

-

Working Solution Preparation: Perform a serial dilution of the stock solution with a solvent compatible with the LC-MS mobile phase (e.g., a mixture of water, methanol, or acetonitrile with 0.1% formic acid) to a final concentration in the range of 1-10 µg/mL. The addition of formic acid aids in the protonation of the amine group, enhancing the ESI signal.[24]

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.[24]

-

Vial Transfer: Transfer the final solution to a standard 2 mL autosampler vial with a screw cap and septum.[24]

-

Blank Injections: It is best practice to run blank samples (the dissolution solvent) before and after the analyte to check for carryover and system contamination.[24]

Deciphering the Spectrum: Predicted Fragmentation Pathways

The true power of mass spectrometry lies in the interpretation of fragmentation patterns to elucidate molecular structure. For this compound, we can predict several key fragmentation pathways based on the established principles of amine and alcohol fragmentation.

The protonated molecule, [M+H]⁺, will have an expected m/z of 158.1545. Upon collision-induced dissociation (CID), this precursor ion will undergo characteristic fragmentation.

Primary Fragmentation Pathways

-

Neutral Loss of Water (H₂O): Tertiary alcohols are highly susceptible to the loss of a water molecule (-18.0106 Da).[4][5] This is often the most prominent fragmentation pathway, leading to a stable carbocation.

-

Alpha-Cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. This α-cleavage is a characteristic fragmentation for amines and results in the formation of a resonance-stabilized immonium ion.[26]

-

Ring Opening/Cleavage: The cyclohexane ring can undergo cleavage, leading to a series of smaller fragment ions.[27]

The interplay of these pathways will generate a unique fingerprint for the molecule.

Visualization of Fragmentation

The following diagram illustrates the predicted fragmentation of the protonated this compound.

Caption: Predicted fragmentation of protonated this compound.

Summary of Predicted Ions

The following table summarizes the key ions expected in the MS/MS spectrum of this compound.

| Ion | Proposed Structure | Exact Mass (m/z) | Fragmentation Pathway |

| [M+H]⁺ | Protonated Parent | 158.1545 | - |

| Fragment A | [M+H - H₂O]⁺ | 140.1439 | Neutral loss of water from the tertiary alcohol |

| Fragment B | [M+H - C₃H₆O]⁺ | 100.1121 | Cleavage of the C-C bond between the ring and the propanol group |

| Fragment C | Immonium Ion | 58.0651 | Further fragmentation of the aminocyclohexyl moiety |

Experimental Workflow: A Self-Validating System

A robust experimental workflow is crucial for generating reliable and interpretable data. The following outlines a comprehensive approach from method development to data analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is a good starting point for separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from low to high organic phase will be required to elute the compound.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30 - 40 °C

Mass Spectrometry (MS):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 - 4.5 kV

-

Scan Mode: Full Scan MS (to confirm the [M+H]⁺ ion) followed by data-dependent MS/MS on the most intense ions.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Workflow Diagram

The logical flow of the experiment is visualized below.

Caption: Experimental workflow for the LC-MS/MS analysis.

Conclusion: Towards Confident Characterization

The mass spectrometric analysis of this compound is a clear example of how a deep understanding of a molecule's chemical properties can inform a robust and reliable analytical strategy. By selecting the appropriate ionization technique (ESI) and a high-resolution mass analyzer (Q-TOF or Orbitrap), and by anticipating the key fragmentation pathways—namely the neutral loss of water and alpha-cleavage—researchers can confidently confirm the identity and structure of this important pharmaceutical intermediate. The methodologies and insights provided in this guide serve as a comprehensive framework for the successful characterization of this and structurally related compounds, ensuring the integrity of data in drug discovery and development pipelines.

References

- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 2-(trans-4-Amino-cyclohexyl)-propan-2-ol, CasNo.899806-45-2 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 4. whitman.edu [whitman.edu]

- 5. people.whitman.edu [people.whitman.edu]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. biocompare.com [biocompare.com]

- 8. journals.plos.org [journals.plos.org]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 11. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 14. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 15. labcompare.com [labcompare.com]

- 16. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. rdworldonline.com [rdworldonline.com]

- 19. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 22. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]

- 23. researchgate.net [researchgate.net]

- 24. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 25. organomation.com [organomation.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

FT-IR analysis of 2-(trans-4-Aminocyclohexyl)propan-2-ol

An In-Depth Technical Guide to the FT-IR Analysis of 2-(trans-4-Aminocyclohexyl)propan-2-ol

Foreword: A Molecular-Level Perspective

In the landscape of pharmaceutical development, the precise structural characterization of intermediates is not merely a procedural step but the very foundation of safety, efficacy, and reproducibility. This compound is a key building block, notably in the synthesis of advanced therapeutics like PIM Kinase Inhibitors[1][2]. Its molecular architecture, featuring a primary amine, a tertiary alcohol, and a saturated cyclohexane core, presents a unique spectroscopic fingerprint. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to elucidate and verify this structure. This guide moves beyond a simple recitation of wavenumbers, providing a Senior Application Scientist’s perspective on the causality behind the analytical choices and a deep dive into the interpretation of the spectral data.

The Molecular Blueprint: Structure and Vibrational Theory

To interpret an FT-IR spectrum, one must first understand the molecule's potential for vibration. The structure of this compound (Molecular Formula: C₉H₁₉NO, Molecular Weight: 157.26 g/mol ) is rich with bonds that are active in the infrared region[3][4].

The primary functional groups that will dominate the spectrum are:

-

Tertiary Alcohol (O-H): The hydroxyl group is a strong dipole and is highly susceptible to hydrogen bonding.

-

Primary Amine (N-H): The -NH₂ group provides two distinct N-H bonds, leading to characteristic symmetric and asymmetric stretching vibrations.

-

Aliphatic Cyclohexane and Methyl Groups (C-H): The saturated hydrocarbon framework contributes a series of stretching and bending vibrations.

-

Carbon-Oxygen (C-O) and Carbon-Nitrogen (C-N) Bonds: These single bonds provide valuable information in the fingerprint region of the spectrum.

The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH₂) in the same molecule leads to significant intermolecular hydrogen bonding in the solid state. This interaction is not a nuisance; it is a critical diagnostic feature that profoundly influences the position and, most notably, the shape of the O-H and N-H stretching bands, causing them to broaden and shift to lower wavenumbers[5][6].

Caption: Key functional groups and their corresponding IR regions.

The Experimental Protocol: A Self-Validating Workflow

The quality of an FT-IR spectrum is inextricably linked to the sample preparation. The goal is to create a sample medium that is transparent to infrared radiation and allows the analyte to be interrogated by the energy beam without excessive scattering or distortion. Given that this compound is a solid at room temperature, several techniques are viable[4][7].

-

Attenuated Total Reflectance (ATR): This is the most rapid method, requiring minimal sample preparation. The core principle relies on achieving intimate contact between the solid sample and a high-refractive-index crystal (like diamond or zinc selenide)[8][9]. While excellent for speed, the quality is highly dependent on the pressure applied to ensure good contact, and the resulting spectrum can have slightly different relative intensities compared to transmission methods.

-

Potassium Bromide (KBr) Pellet: This is the gold-standard technique for acquiring high-quality transmission spectra of solids[9][10]. The sample is finely ground and intimately mixed with dry KBr powder, which is transparent in the mid-IR range (4000-400 cm⁻¹)[11]. Pressing this mixture under high pressure creates a translucent pellet. The causality for this choice is clear: by dispersing the analyte in a non-absorbing matrix, we minimize light scattering and obtain a clean spectrum representative of the material's true absorptions. This method, while more laborious, provides superior resolution and is highly reproducible, making it a self-validating system.

Recommended Protocol: KBr Pellet Transmission Method

This protocol is designed to yield a high-quality, reproducible spectrum suitable for structural confirmation and quality control.

-

Materials Preparation:

-

Analyte: this compound (1-2 mg).

-

Matrix: FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove adsorbed water (approx. 150-200 mg).

-

Equipment: Agate mortar and pestle, pellet die, hydraulic press, FT-IR spectrometer.

-

-

Sample Preparation Workflow:

-

Grinding: Place the 1-2 mg of the analyte into the agate mortar and grind to a fine, consistent powder. This step is critical to reduce particle size, which minimizes light scattering (the Christiansen effect).

-

Mixing: Add the dried KBr powder to the mortar. Mix and grind the two components together thoroughly for 2-3 minutes to ensure the analyte is homogeneously dispersed within the KBr matrix.

-

Pellet Formation: Transfer the powder mixture to the pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be clear or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or inadequate pressure.

-

-

Data Acquisition:

-

Background Scan: Place a blank KBr pellet (or an empty sample holder) in the spectrometer and run a background scan. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorptions from the instrument optics or KBr itself.

-

Sample Scan: Replace the blank with the sample pellet and acquire the spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio).

-

-

Caption: Experimental workflow for the KBr pellet method.

Spectral Dissection: Interpretation of Key Absorption Bands

The resulting spectrum should be interpreted systematically, starting from the high-frequency region and moving into the complex fingerprint region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Appearance |

| 3500 - 3200 | O-H Stretch (H-bonded) | Tertiary Alcohol (-OH) | Strong, very broad |

| ~3400 & ~3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two medium, sharp peaks, often superimposed on the broad O-H band[12][13] |

| 2950 - 2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic (-CH₂, -CH₃) | Strong, sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium, sharp[12] |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| ~1450 & ~1375 | C-H Bend (Asymmetric & Symmetric) | Methyl (-CH₃) | Medium |

| 1200 - 1100 | C-O Stretch | Tertiary Alcohol (C-OH) | Strong, sharp[5] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine (C-N) | Medium to weak[12][14] |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Medium, broad[12] |

Analysis Narrative:

-

The O-H and N-H Region (3500-3200 cm⁻¹): The most striking feature will be a very broad, strong absorption centered around 3350 cm⁻¹, which is the classic signature of an alcohol involved in hydrogen bonding[5][15]. Critically, one must look for two smaller, sharper peaks superimposed on this broad band, typically around 3400 cm⁻¹ and 3300 cm⁻¹. These are the asymmetric and symmetric N-H stretches, respectively, and their presence as a doublet is definitive proof of the primary amine (-NH₂) group[12][13][16]. The broadness of the alcohol peak can sometimes obscure these, but they are generally discernible.

-

The C-H Region (3000-2850 cm⁻¹): A series of strong, sharp peaks just below the 3000 cm⁻¹ dividing line will confirm the purely aliphatic nature of the hydrocarbon framework[17][18]. The absence of peaks above 3000 cm⁻¹ confirms the absence of alkene or aromatic C-H bonds.

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information. The N-H bending (scissoring) vibration around 1600 cm⁻¹ provides secondary confirmation of the primary amine[12]. The C-H bending modes for the methylene and methyl groups will appear in the 1470-1370 cm⁻¹ range[17]. Most importantly for this structure, two strong, characteristic bands should be located: the C-O stretch of the tertiary alcohol (around 1150 cm⁻¹) and the C-N stretch of the aliphatic amine (around 1100 cm⁻¹)[5][12]. The complex pattern of peaks in this entire region is unique to the molecule and serves as its "fingerprint" for identification against a reference standard.

Applications in a Regulated Environment

In the context of drug development, serves several critical functions:

-

Identity Confirmation: As a primary characterization tool, FT-IR provides definitive confirmation that the correct molecule has been synthesized. The spectrum serves as a unique identifier, with the presence of all key bands (O-H, N-H doublet, C-O, C-N) and the specific pattern in the fingerprint region confirming the molecular structure.

-

Quality Control (QC) and Batch Release: In a manufacturing setting, FT-IR is an invaluable QC tool. A spectrum of a new batch can be rapidly compared to a validated reference standard. Any significant deviation in peak position, intensity, or the appearance of new peaks would indicate impurities, a different polymorphic form, or degradation.

-

Reaction Monitoring: When this intermediate is used in a subsequent synthetic step (e.g., acylation of the amine), FT-IR can be used to monitor the reaction's progress. One would look for the disappearance of the characteristic primary amine N-H stretches and the appearance of new bands, such as an amide C=O stretch (~1650 cm⁻¹).

Conclusion

The is a powerful demonstration of spectroscopy's utility in modern chemistry. More than just a list of peaks, the spectrum tells a story of the molecule's functional groups and their intermolecular interactions. By understanding the causality behind sample preparation choices and employing a systematic approach to interpretation, researchers and drug development professionals can leverage FT-IR as a rapid, reliable, and information-rich tool for structural verification and quality assurance, ensuring the integrity of the molecules that form the basis of next-generation therapeutics.

References

- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]

- 2. This compound | 899806-45-2 [m.chemicalbook.com]

- 3. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 11. jetir.org [jetir.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 17. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility of 2-(trans-4-Aminocyclohexyl)propan-2-ol in organic solvents

An In-Depth Technical Guide Solubility Profile of 2-(trans-4-Aminocyclohexyl)propan-2-ol: A Guide for Pharmaceutical Development

Abstract

This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, including potent kinase inhibitors like TP-3654[1][2]. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility characteristics in various organic solvents is paramount. Solubility dictates critical downstream processes, including reaction kinetics, purification strategies (such as crystallization), formulation design, and ultimately, the bioavailability of the final drug product. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, experimentally determine, and apply the solubility data of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and discuss the practical implications of this data in a drug development context.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a cornerstone. For an intermediate like this compound, solubility data is not merely academic; it is a critical dataset that informs:

-

Process Chemistry: Selection of appropriate solvents for synthesis to ensure reactants are in the same phase, influencing reaction rates and yield.

-

Purification and Isolation: Designing efficient crystallization or chromatography protocols, where solubility differences are exploited to remove impurities.

-

Formulation Development: Understanding solubility is the first step in designing a dosage form, as poor solubility can lead to low bioavailability and therapeutic variability[3].

This document serves as a technical guide for elucidating the solubility profile of this compound, grounding experimental practice in sound scientific principles.

Physicochemical Profile and Theoretical Solubility Considerations

The principle of "like dissolves like" is the guiding tenet of solubility prediction[4]. A molecule's solubility in a given solvent is a function of the interplay between its structural features and the solvent's properties.

Molecular Structure Analysis

The structure of this compound possesses distinct features that govern its solubility:

-

Polar, Hydrogen-Bonding Groups: The presence of a primary amine (-NH₂) and a tertiary alcohol (-OH) group makes the molecule highly polar. These groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with protic and polar aprotic solvents.

-

Non-Polar Scaffold: The cyclohexane ring provides a non-polar, lipophilic backbone. While the polar groups are dominant, this hydrocarbon structure allows for some interaction with less polar solvents.

-

Basic Amine Functionality: The amine group is basic and can be protonated in acidic conditions to form a highly polar, charged ammonium salt (R-NH₃⁺). This reaction can dramatically increase solubility in aqueous or protic media.

Predicted Physicochemical Properties

A summary of the compound's key predicted properties is essential for building a theoretical framework.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | [2][5] |

| Molecular Weight | 157.26 g/mol | [2] |

| Predicted Boiling Point | 240.2 ± 13.0 °C | [6][7][8] |

| Predicted Density | 0.975 ± 0.06 g/cm³ | [6][7][8] |

| Predicted pKa (Alcohol) | 15.18 ± 0.29 | [6][7][8] |

Theoretical Solubility in Different Solvent Classes

Based on the structure, we can predict the solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents can engage in extensive hydrogen bonding with both the amine and alcohol functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, THF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors and have strong dipole moments that can solvate the polar regions of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low solubility is expected. The strong intermolecular hydrogen bonding of the solute is difficult to overcome by the weak van der Waals forces offered by these solvents.

The following diagram illustrates the relationship between the molecule's structure and its expected solubility.

Caption: Relationship between molecular features and predicted solubility.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are useful, empirical data is required for definitive decision-making. Thermodynamic or equilibrium solubility is the most consistent and reliable measurement, representing the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium[9][10].

The Saturation Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and widespread acceptance by regulatory bodies[9][11][12]. The method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the supernatant.

Detailed Experimental Protocol

This protocol is designed as a self-validating system by ensuring equilibrium has been reached.

Materials and Reagents:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or thermomixer with temperature control (e.g., 25 °C)[11]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system[13][14]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is typically 5-10 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to each vial. Prepare at least three replicates for each solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[9][11]. Agitate the samples for a predetermined time. To ensure equilibrium is reached, a time-course study is essential. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, indicating that saturation has been achieved[15].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration of the supernatant through a chemically-resistant syringe filter[3][13].

-

Sample Preparation for Analysis: Dilute an aliquot of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound[13]. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification[3][11].

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the shake-flask solubility determination workflow.

References

- 1. This compound | 899806-45-2 [m.chemicalbook.com]

- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. chem.ws [chem.ws]

- 5. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 899806-45-2 [amp.chemicalbook.com]

- 8. TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. biorelevant.com [biorelevant.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. scribd.com [scribd.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. who.int [who.int]

An In-Depth Technical Guide to the Stereochemistry of 2-(trans-4-Aminocyclohexyl)propan-2-ol: Analysis, Separation, and Characterization

Introduction

In the landscape of modern pharmaceutical development, the precise control and understanding of a molecule's three-dimensional architecture are not merely academic exercises; they are fundamental prerequisites for safety, efficacy, and regulatory approval. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a life-saving therapeutic and a compound with severe adverse effects.

This guide focuses on the stereochemistry of 2-(trans-4-Aminocyclohexyl)propan-2-ol, a key building block and pharmaceutical intermediate. Notably, it serves in the synthesis of advanced therapeutic agents such as the PIM Kinase Inhibitor TP-3654, which has potential anti-tumor activity.[1][2] The "trans" designation in its name immediately signals a specific spatial arrangement of substituents on the cyclohexane ring, but this only addresses part of its complex stereochemical identity.

As researchers, scientists, and drug development professionals, our mandate is to move beyond simple nomenclature. We must dissect the molecule's chiral nature, establish robust analytical methods to resolve and quantify its stereoisomeric forms, and definitively confirm their absolute configurations. This document provides a comprehensive framework for achieving this, grounded in field-proven insights and self-validating methodologies. We will explore the causality behind experimental choices, detailing not just what to do, but why a specific approach provides the most trustworthy and unambiguous results.

Part 1: Molecular Structure and Stereochemical Analysis

A thorough investigation begins with a foundational understanding of the molecule's structure. The stereochemical identity of this compound is dictated by the chiral centers within its cyclohexane scaffold.

Identification of Chiral Centers

The structure of this compound contains two stereocenters, both located on the cyclohexane ring at positions C1 and C4.

-

C1: This carbon is bonded to the 2-hydroxypropyl-2-yl group, a hydrogen atom, and two different paths around the ring (C1-C2-C3-C4(NH₂) and C1-C6-C5-C4(NH₂)). This asymmetry renders C1 a chiral center.

-

C4: This carbon is bonded to the amino group, a hydrogen atom, and two different paths around the ring (C4-C3-C2-C1(subst.) and C4-C5-C6-C1(subst.)). This asymmetry makes C4 a second chiral center.

-

Propan-2-ol Moiety: The tertiary carbon of the propan-2-ol group (-C(CH₃)₂OH) is achiral because it is bonded to two identical methyl groups.

With two distinct chiral centers (n=2), the molecule can exist as a maximum of 2ⁿ = 4 stereoisomers.[3]

The Family of Stereoisomers: cis vs. trans

These four stereoisomers are grouped into two pairs of diastereomers, commonly referred to as cis and trans. The trans isomer, which is the focus of this guide, exists as a pair of enantiomers. This relationship is a critical concept for both synthesis and analysis.

-

Diastereomers: These are stereoisomers that are not mirror images of each other. The cis and trans isomers of 2-(4-Aminocyclohexyl)propan-2-ol have different physical properties and can be separated by standard chromatographic techniques like column chromatography or HPLC.

-

Enantiomers: These are non-superimposable mirror images. The trans isomer is a racemic mixture of two enantiomers. These enantiomers have identical physical properties in an achiral environment, making their separation a significant challenge that requires specialized chiral techniques.

The diagram below illustrates the complete stereoisomeric relationship for 2-(4-Aminocyclohexyl)propan-2-ol.

Part 2: Analytical Methodologies for Stereoisomer Resolution and Characterization

A multi-faceted analytical approach is essential for the rigorous stereochemical control required in pharmaceutical development. No single technique provides a complete picture; instead, the synergistic use of chromatography, spectroscopy, and diffraction builds a self-validating system of analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard method for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility.[4]

Principle of Separation: The technique relies on a Chiral Stationary Phase (CSP). The enantiomers in the racemic mixture interact with the chiral selector of the CSP to form transient, diastereomeric complexes. Because these complexes have different energies of formation and stability, one enantiomer is retained on the column longer than the other, resulting in their separation.[5]

Causality Behind Experimental Choices: For a molecule containing both an amine and a hydroxyl group, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point for method development.[6][7] These phases offer a versatile range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The choice of mobile phase is equally critical. In normal-phase mode (e.g., hexane/alcohol), an amine additive like diethylamine (DEA) or ethylenediamine (EDA) is often required. This is a crucial detail: the basic amine in the mobile phase competitively binds to acidic silanol sites on the silica support, preventing the basic analyte from interacting non-specifically and causing severe peak tailing. This ensures sharp, symmetrical peaks, which are essential for accurate quantification.

Experimental Protocol: Enantiomeric Purity Analysis of trans-2-(4-Aminocyclohexyl)propan-2-ol

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

Column Selection: A polysaccharide-based CSP such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) is recommended.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Filter through a 0.45 µm filter and degas thoroughly. The ratio of hexane to alcohol is the primary lever for adjusting retention time and resolution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore)

-

Injection Volume: 10 µL

-

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

-

Data Presentation: Typical Chromatographic Parameters

| Parameter | Expected Value | Justification |

| Retention Time (t_R1) | ~5-7 min | Optimized for reasonable analysis time. |